molecular formula C11H11N3O2 B12944303 (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

Cat. No.: B12944303
M. Wt: 217.22 g/mol
InChI Key: AVZRALYARGQMPH-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Modern methods also employ greener and more efficient catalysts, such as sulfated polyborate, which allows for solvent-free conditions and high yields .

Industrial Production Methods

Industrial production of quinoxaline derivatives often involves large-scale synthesis using recyclable catalysts and environmentally friendly methods. Techniques such as microwave-assisted synthesis and the use of ionic liquids have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential in different scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

(2S)-2-amino-3-quinoxalin-2-ylpropanoic acid

InChI

InChI=1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m0/s1

InChI Key

AVZRALYARGQMPH-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(=O)O)N

Origin of Product

United States

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